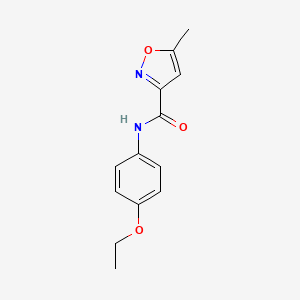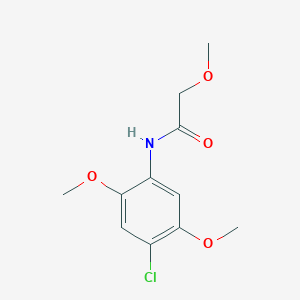
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one, also known as BRPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BRPC is a derivative of coumarin, a natural compound found in many plants.
Mecanismo De Acción
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one's mechanism of action is not fully understood. However, it has been suggested that 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one in lab experiments is its potential for anti-inflammatory, anti-cancer, and neuroprotective research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one.
Direcciones Futuras
For 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one research include further studies on its mechanism of action, potential applications in the treatment of neurological disorders, and potential use as a therapeutic agent for various diseases. Additionally, research on the synthesis of 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one derivatives may lead to the development of more effective compounds with increased potency and specificity.
Métodos De Síntesis
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one can be synthesized using a multi-step process. The first step involves the condensation of 3-acetyl-4-hydroxycoumarin and pyrrolidine to form 3-(1-pyrrolidinylcarbonyl)-4-hydroxycoumarin. The second step involves the bromination of 3-(1-pyrrolidinylcarbonyl)-4-hydroxycoumarin using bromine in acetic acid to form 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.
Propiedades
IUPAC Name |
6-bromo-3-(pyrrolidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAHLHUIIUOBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)
![4-chloro-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5770434.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B5770438.png)

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)
![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)

![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)

![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)

![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)